molecular formula C21H22N4O4 B2776814 3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034194-46-0

3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2776814
CAS No.: 2034194-46-0
M. Wt: 394.431
InChI Key: BRGBEQWXVUCGMI-APDNIOIISA-N
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Description

3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyanopyrazinyl group, a cyclohexyl ring, and a dihydrobenzo dioxine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques could be employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide include other cyanopyrazinyl derivatives, cyclohexyl-containing compounds, and dihydrobenzo dioxine analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13-19(29-18-5-3-2-4-17(18)27-13)20(26)25-14-6-8-15(9-7-14)28-21-16(12-22)23-10-11-24-21/h2-5,10-11,13-15,19H,6-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGBEQWXVUCGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3CCC(CC3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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